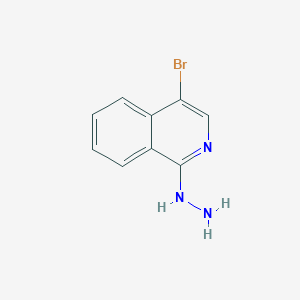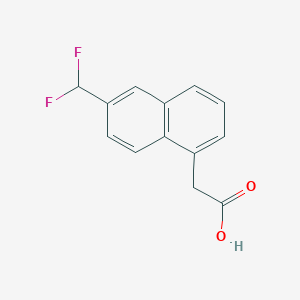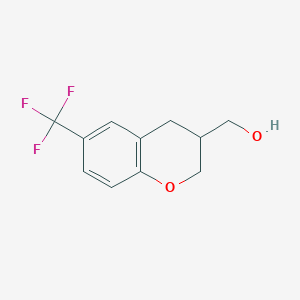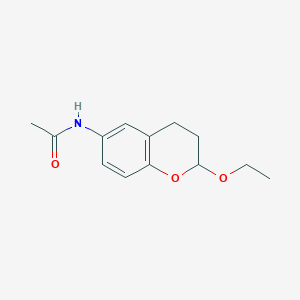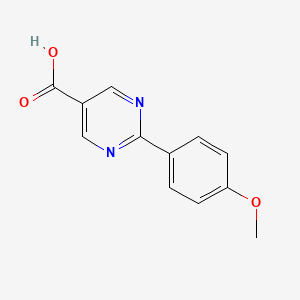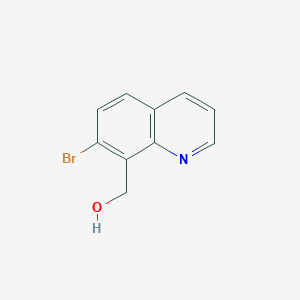
(7-Bromoquinolin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromoquinolin-8-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . It features a bromine atom at the 7th position and a methanol group at the 8th position on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoquinolin-8-yl)methanol typically involves the bromination of 8-hydroxyquinoline followed by the introduction of a methanol group. One common method involves the use of N-bromosuccinimide (NBS) in chloroform to brominate 8-hydroxyquinoline, yielding 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromoquinolin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 7-Bromoquinolin-8-carboxylic acid.
Reduction: 7-Hydroxyquinolin-8-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Bromoquinolin-8-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments
Mécanisme D'action
The mechanism of action of (7-Bromoquinolin-8-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromoquinolin-8-ol: Similar structure but lacks the methanol group.
8-Hydroxyquinoline: Lacks the bromine atom and methanol group.
7-Bromoquinoline: Lacks the hydroxyl and methanol groups.
Uniqueness
(7-Bromoquinolin-8-yl)methanol is unique due to the presence of both the bromine atom and the methanol group on the quinoline ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
1823338-46-0 |
|---|---|
Formule moléculaire |
C10H8BrNO |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
(7-bromoquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 |
Clé InChI |
IKWABIOHHHVZIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)Br)CO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



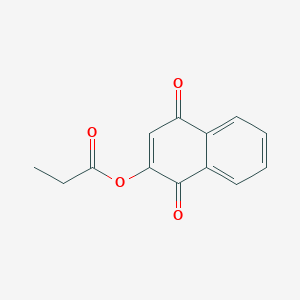
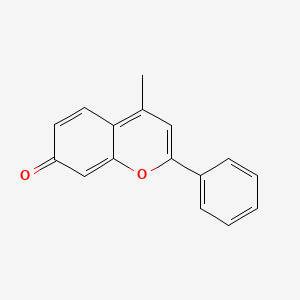
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)

